N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a novel structure and its specific targets in the biological system are still under investigation .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in the biological system
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its unique structure, it is likely that it interacts with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
The bioavailability, which is influenced by these properties, is also unknown . Future pharmacokinetic studies will provide valuable information about how this compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that it may have cytotoxic activity against certain human cancer cell lines . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of pyridine derivatives with hydrazine to form the pyridazinyl core.
Attachment of the Benzodioxine Moiety: The benzodioxine ring is introduced through a series of reactions involving dihydroxybenzene derivatives and appropriate carboxylic acid derivatives.
Coupling Reaction: The final step involves coupling the pyridazinyl intermediate with the benzodioxine moiety using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl moiety and have similar biological activities.
Benzodioxine Derivatives: Compounds with the benzodioxine ring system exhibit similar chemical properties and reactivity.
Uniqueness
N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of pyridazinyl and benzodioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-20(18-13-27-16-6-1-2-7-17(16)28-18)22-11-12-26-19-9-8-15(23-24-19)14-5-3-4-10-21-14/h1-10,18H,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVGPHAACDBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.